molecular formula C7H5N3O2 B11775215 Methyl 4-cyanopyrimidine-2-carboxylate

Methyl 4-cyanopyrimidine-2-carboxylate

Cat. No.: B11775215
M. Wt: 163.13 g/mol
InChI Key: LTXBXNNGKCSMQN-UHFFFAOYSA-N
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Description

Methyl 4-cyanopyrimidine-2-carboxylate is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanopyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyanopyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyanopyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyrimidine-2-carboxylic acid: The parent compound of methyl 4-cyanopyrimidine-2-carboxylate, which lacks the ester group.

    Methyl 2-cyanopyrimidine-4-carboxylate: An isomer with the nitrile and ester groups in different positions on the pyrimidine ring.

    Ethyl 4-cyanopyrimidine-2-carboxylate: A similar compound where the methyl ester is replaced by an ethyl ester.

Uniqueness

This compound is unique due to its specific functional groups and their positions on the pyrimidine ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-cyanopyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

This compound has been studied for various potential biological effects, which can be summarized as follows:

Activity Description
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AnticancerDemonstrates anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatoryShows promise in inhibiting inflammatory responses, potentially through COX-2 inhibition.
NeuroprotectiveMay offer neuroprotective effects, contributing to its therapeutic potential in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, such as cyclooxygenase (COX), which is critical for inflammatory processes .
  • Cell Proliferation Modulation : It has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies .
  • Ion Channel Interaction : The compound may interact with ion channels or receptors that modulate neurotransmitter release, contributing to its neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anticancer Properties

In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative activity. For instance, one study reported that this compound had an IC50 value of approximately 1.5 μM against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through assays measuring COX-2 inhibition. Results showed that this compound effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib, a standard anti-inflammatory drug .

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the effects of this compound on MCF-7 and HepG2 cell lines demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The researchers utilized flow cytometry to analyze cell cycle phases and found a significant increase in the number of cells in the sub-G1 phase, indicative of apoptosis .
  • Case Study on Neuroprotection :
    Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound was shown to reduce neuronal cell death by enhancing antioxidant enzyme activity and decreasing reactive oxygen species levels.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

methyl 4-cyanopyrimidine-2-carboxylate

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,1H3

InChI Key

LTXBXNNGKCSMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C#N

Origin of Product

United States

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